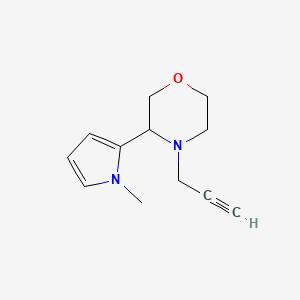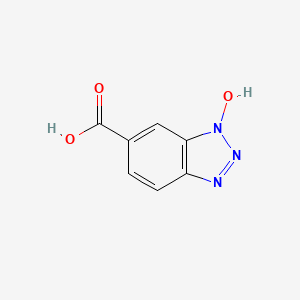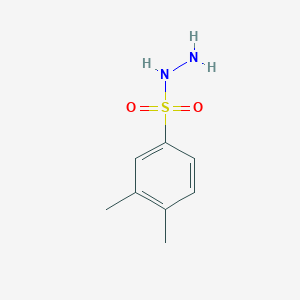
3-(1-Methylpyrrol-2-yl)-4-prop-2-ynylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-Methylpyrrol-2-yl)-4-prop-2-ynylmorpholine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are commonly used in medicinal chemistry to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by X-ray diffraction analysis, as is common for many complex organic molecules . The pyrrolidine ring in the molecule is likely to contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the specific conditions and reagents used. Pyrrolidines are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. For example, similar compounds have a molecular weight around 148.16 and exist as a solid .Scientific Research Applications
Chromophoric and Self-Assembled Thin-Film Properties
Research on novel heterocycle-based systems, including compounds structurally related to pyrrole and morpholine, has shown significant potential in the development of chromophores with applications in optical and electrochemical technologies. These compounds have been studied for their ability to form polar-ordered σ-bonded thin films on various substrates, showcasing their utility in optical spectroscopy, contact angle measurements, and second harmonic generation responses. Such properties are critical for applications in photovoltaic cells and optical data storage technologies (Facchetti et al., 2002).
Anticonvulsant Activity and Sodium Channel Blocking
Compounds related to 3-aminopyrroles have been synthesized and tested for their anticonvulsant activity. Studies have identified several compounds within this category that exhibit considerable activity with minimal neurotoxicity. This research is vital for the development of new anticonvulsant medications, highlighting the therapeutic potential of these compounds in managing seizures (Unverferth et al., 1998).
Xanthine Oxidase Inhibition and Anti-inflammatory Agents
Cyclodidepsipeptides, structurally related to morpholine derivatives, have been evaluated for their xanthine oxidase (XO) inhibitory activity and anti-inflammatory effects. These compounds have shown promise in treating conditions associated with excessive uric acid production, such as gout, and in managing inflammation. Their molecular docking studies provide insights into potential therapeutic applications (Šmelcerović et al., 2013).
Neurokinin-1 Receptor Antagonism
Research on water-soluble neurokinin-1 receptor antagonists, including compounds with morpholine components, demonstrates their efficacy in pre-clinical tests relevant to emesis and depression. These findings are crucial for developing treatments for nausea and depressive disorders, showcasing the potential of morpholine derivatives in creating effective and versatile medications (Harrison et al., 2001).
Antibacterial Activity Against Staphylococcus Species
Functionalized 3-indolylindolin-2-ones and related compounds have shown specific antibacterial activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). This research underlines the importance of these compounds in addressing antibiotic resistance and developing new antibacterial agents (Shin et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
3-(1-methylpyrrol-2-yl)-4-prop-2-ynylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-6-14-8-9-15-10-12(14)11-5-4-7-13(11)2/h1,4-5,7,12H,6,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWULPVKEYJITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2COCCN2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2655236.png)
![2-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2655238.png)
![(Z)-2-bromo-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2655239.png)

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2655241.png)
![N-(tert-butyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2655242.png)

![7-[(4-Methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2655248.png)
![8-(4-Bromophenyl)-13-butyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2655251.png)



![2-[4-(Methylsulfanyl)phenoxy]propanoic acid](/img/structure/B2655258.png)
![2-Chloro-1-[4-methoxy-3-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B2655259.png)
